molecular formula C14H12ClN3O5S B2924114 Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate CAS No. 301682-00-8

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate

Cat. No.: B2924114
CAS No.: 301682-00-8
M. Wt: 369.78
InChI Key: QEKOJJYXXWURDT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate is a thiazole-containing compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78.

Preparation Methods

The synthesis of Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the amide linkage. Finally, the ethyl ester is introduced through esterification with ethanol under acidic conditions.

Chemical Reactions Analysis

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Scientific Research Applications

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.

    Biology: It is used in studies to understand the biological activities of thiazole-containing compounds.

    Medicine: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is used in the development of new materials and chemical reaction accelerators

Comparison with Similar Compounds

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate is unique due to its specific combination of functional groups. Similar compounds include:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

These compounds share the thiazole ring but differ in their additional functional groups and specific biological activities.

Properties

IUPAC Name

ethyl 2-[2-[(4-chloro-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O5S/c1-2-23-12(19)6-9-7-24-14(16-9)17-13(20)8-3-4-10(15)11(5-8)18(21)22/h3-5,7H,2,6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKOJJYXXWURDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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